

Application Note: Analysis of 2,3,4,6-Tetrachlorophenol in Air Samples

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Compound of Interest

Compound Name: 2,3,5,6-Tetrachlorophenol

Cat. No.: B165523

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Introduction

2,3,4,6-Tetrachlorophenol (TCP) is a chemical compound used as a wood preservative, fungicide, and slimicide in paper mills.[1] Occupational exposure to TCP can occur through inhalation and dermal contact, particularly in industries where chlorophenol wood preservatives are used.[2] Given its potential health effects, including skin, eye, and respiratory tract irritation, as well as potential liver damage, monitoring workplace air for TCP concentrations is crucial for ensuring worker safety.[1][3] This application note details a validated analytical procedure for the determination of 2,3,4,6-tetrachlorophenol in air samples, based on the OSHA Method 45.[4]

Principle

This method involves drawing a known volume of air through a specialized sampling device containing XAD-7 adsorbent resin to trap 2,3,4,6-tetrachlorophenol vapors and aerosols. The collected TCP is then desorbed from the adsorbent media using methanol. The resulting solution is analyzed by high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector.

Experimental Protocol

1. Apparatus

- Sampling Pump: A personal sampling pump capable of operating at a constant flow rate of 0.2 L/min.
- Sampling Device: A specialized sampling tube consisting of two sections of XAD-7 adsorbent resin connected in series, with a glass fiber filter in the front section to trap aerosols. A third XAD-7 "cap" section is used to prevent loss of volatile components from the filter during transport.[\[4\]](#)
- High-Performance Liquid Chromatograph (HPLC): Equipped with a UV detector, sample injector, and a C18 reverse-phase column.[\[4\]](#)
- Vials: Glass vials with PTFE-lined caps for sample desorption and analysis.
- Syringes and Pipettes: For accurate measurement and transfer of liquids.
- Ultrasonic Bath: For aiding in the desorption process.
- Centrifuge: For separating any particulate matter from the sample solution.

2. Reagents

- Methanol: HPLC grade.
- Water: HPLC grade.
- Acetonitrile: HPLC grade.
- Phosphoric Acid: Reagent grade.
- 2,3,4,6-Tetrachlorophenol: Analytical standard of known purity.[\[4\]](#)

3. Sampling Procedure

- Calibrate the personal sampling pump to a flow rate of 0.2 L/min using a representative sampling device in line.
- Before sampling, remove the XAD-7 "cap" tube from the front of the sampling device and store it for later use.[\[4\]](#)

- Attach the sampling device to the sampling pump and clip it to the worker's breathing zone.
- Draw air through the sampling device at 0.2 L/min for a recommended total sample volume of 48 liters.[4]
- After sampling, turn off the pump, detach the sampling device, and immediately reattach the XAD-7 "cap" tube to the front of the sampler.[4]
- Seal the sampling device and label it with all pertinent information.
- Prepare a blank sample by handling a sampling device in the same manner as the field samples, but without drawing air through it.

4. Sample Preparation

- Carefully break open the sampling tubes and transfer the front and back XAD-7 sections to separate labeled vials.
- Add a precise volume of methanol to each vial to desorb the 2,3,4,6-tetrachlorophenol.
- Place the vials in an ultrasonic bath for a specified time to ensure complete desorption.
- If necessary, centrifuge the samples to settle any suspended particles.
- Transfer an aliquot of the supernatant to an autosampler vial for HPLC analysis.

5. Instrumental Analysis

- HPLC Conditions:
 - Column: Zorbax ODS reverse phase column or equivalent.[4]
 - Mobile Phase: A suitable mixture of acetonitrile and water with 0.1% phosphoric acid.[4]
 - Flow Rate: As recommended for the specific column, typically around 1.0 mL/min.
 - UV Detection: 210 nm.[4]
 - Injection Volume: A consistent volume, e.g., 25 µL.

- Calibration:
 - Prepare a series of calibration standards by diluting a stock solution of 2,3,4,6-tetrachlorophenol in methanol.
 - Analyze the calibration standards under the same HPLC conditions as the samples.
 - Construct a calibration curve by plotting the peak area versus the concentration of each standard.
- Sample Analysis:
 - Inject the prepared sample solutions into the HPLC system.
 - Identify the 2,3,4,6-tetrachlorophenol peak based on its retention time compared to the standards.
 - Quantify the amount of 2,3,4,6-tetrachlorophenol in each sample by comparing its peak area to the calibration curve.

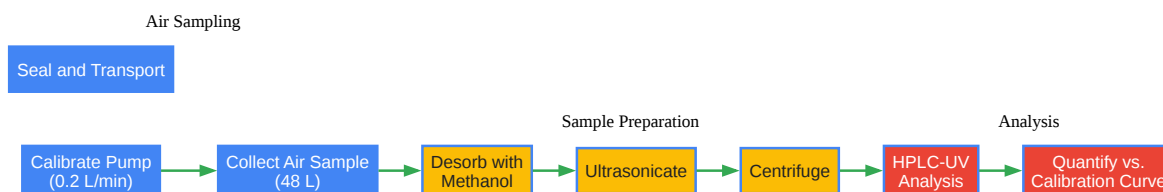
6. Quality Control

- Analyze a blank sample with each batch of field samples to check for contamination.
- Analyze a laboratory control sample (a blank XAD-7 tube spiked with a known amount of 2,3,4,6-tetrachlorophenol) to verify the accuracy of the method.
- The desorption efficiency should be determined by spiking known amounts of 2,3,4,6-tetrachlorophenol onto the sampling media and analyzing them. The average desorption efficiency should be 75% or greater.^[5]

Quantitative Data Summary

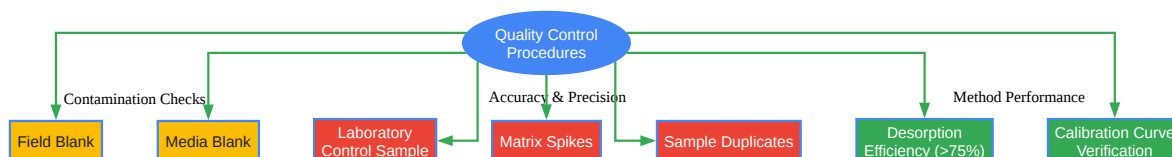
Parameter	Value	Reference
Target Concentration	0.5 mg/m ³	[4]
Recommended Air Volume	48 L	[4]
Recommended Sampling Rate	0.2 L/min	[4]
Reliable Quantitation Limit	0.003 mg/m ³ (0.15 µg per sample)	[4]
Detection Limit of Analytical Procedure	1.5 ng per injection	[4]
Standard Error of Estimate	6.65%	[4]

Visualizations



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Caption: Experimental workflow for the analysis of 2,3,4,6-tetrachlorophenol in air samples.



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Caption: Key quality control procedures for the analytical method.

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